Ser-Val
Overview
Description
Ser-Val Description and Case Studies
The cyclic pentapeptide cyclo(-Ser-D-Leu-Asp-Val-Pro-) has been studied for its solution structure and potential as an anti-inflammatory drug due to its activity in inhibiting the interaction between integrin VLA-4 and VCAM-1. The NMR spectroscopy analysis revealed the presence of multiple conformers, with the major component exhibiting a cis-proline and a type-VIa2 beta-turn. This study provides insights into the conformational space of cyclic pentapeptides and their structure/activity relationship, particularly the LDV sequence in relation to VCAM-1 .
In another study, the role of serine in the nonribosomal peptide synthesis by gramicidin S synthetase was investigated. The enzyme was found to covalently bind substrate amino acids, including valine, through an active serine residue rather than the expected cysteine. This finding suggests a novel mechanism for peptide bond formation in microbial peptides .
Synthesis Analysis
The synthesis of novel optically pure α,α-disubstituted glycine derivatives, termed 'α-chimeras', which combine side chains of various amino acids including Ser and Val, was achieved through a series of chemical reactions. These reactions involved α-alkylation, resolution with chiral auxiliaries, and an azlactone/dihydrooxazole interconversion. The resulting amino acid building blocks were characterized by their preferred conformations in crystalline state and solution, demonstrating their potential for synthetic applications in peptide design .
Molecular Structure Analysis
The molecular structure of the cyclic pentapeptide cyclo(-Ser-D-Leu-Asp-Val-Pro-) was elucidated using two-dimensional 1H-NMR spectroscopy. The study revealed the existence of five conformers and provided detailed structures for the two predominant ones. The major conformer's structure was related to the cyclic pentapeptide's activity in inhibiting integrin and VCAM-1 interaction, which is significant for the design of anti-inflammatory drugs .
Chemical Reactions Analysis
The active serine in gramicidin S synthetase plays a crucial role in the covalent binding of substrate amino acids during peptide synthesis. The study's findings challenge the traditional thiotemplate mechanism and suggest that serine residues are involved in the synthesis of microbial peptides, which could have implications for understanding and engineering peptide-forming enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 'α-chimeras' were assessed through their conformational preferences. The open-chain derivatives showed a high preference for β-turn type-I conformations, while the succinimide derivatives favored β-turn type-II conformations. These properties are essential for their application as peptide building blocks, as they influence the overall structure and function of the peptides in which they are incorporated .
Scientific Research Applications
Cancer Detection and Diagnosis
Research in the field of cancer detection and diagnosis has seen significant advancements with the application of Ser-Val, particularly in the context of Surface-Enhanced Raman Spectroscopy (SERS). Studies have utilized multivariate analysis of vibrational spectra recorded on biological fluids, indicating promising results in the early diagnosis of prostate cancer. The diagnostic algorithm employed, which integrates principal component analysis and linear discriminant analysis (PCA-LDA), offers a high specificity, potentially preventing overtreatment in patients. This approach showcases the potential of Ser-Val in improving cancer screening and diagnosis through biofluid analysis (Munteanu et al., 2022).
Antimicrobial Applications
Ser-Val plays a critical role in the structure of antimicrobial compounds. One such example is paenibacterin, a cyclic lipopeptide antibiotic produced by Paenibacillus sp. The structural component of Ser-Val in paenibacterin contributes to its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This discovery paves the way for the potential use of Ser-Val-based compounds in food safety and medical applications, showcasing its importance in developing new antimicrobial agents (Guo et al., 2012).
Food Safety and Quality Analysis
Ser-Val's application in food safety and quality analysis is evident through the advancements in SERS-based techniques. These techniques offer rapid analysis, high detection sensitivity, and minimal interference from the water phase, making them suitable for detecting microorganisms, pesticides, metal ions, and antibiotics in food products. The integration of SERS in food quality analysis regarding freshness and ingredients further exemplifies the versatility of Ser-Val in ensuring food safety and quality (Jiang et al., 2021).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(8(13)14)10-7(12)5(9)3-11/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVGMCVCQBJPSH-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427223 | |
Record name | L-Valine, L-seryl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029052 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ser-Val | |
CAS RN |
51782-06-0 | |
Record name | L-Valine, L-seryl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Serylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029052 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.